2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide is a complex organic compound that features a unique structure combining an amino group, a benzylpyrrolidine moiety, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the butanamide moiety through an amidation reaction, where the amino group reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amides, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylbutanamide
- 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-ethylbutanamide
- 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylpentanamide
Uniqueness
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17?/m0/s1 |
InChI Key |
MSNTYAIUUBUPOR-BHWOMJMDSA-N |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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